molecular formula C19H21ClN2 B1674741 Lepidiline A CAS No. 596093-98-0

Lepidiline A

Cat. No.: B1674741
CAS No.: 596093-98-0
M. Wt: 312.8 g/mol
InChI Key: ZATWGHMQWRXUNZ-UHFFFAOYSA-M
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Description

Lepidiline A is an imidazole alkaloid derived from the root of Lepidium meyenii, commonly known as maca root. This compound is part of a unique class of histidine-derived imidazole alkaloids and was first isolated around 20 years ago. This compound has been studied for its moderate to low in vitro anticancer effects and its potential as a ligand source for metal complexes .

Mechanism of Action

Target of Action

Lepidiline A is a naturally occurring imidazolium alkaloid found in extracts prepared from the roots of Lepidium meyenii, also known as Maca . It has been used as a precursor of nucleophilic carbenes (NHCs) applied for the synthesis of bioactive metal complexes with gold(I), silver(I), and iridium(I) ions . The primary targets of this compound are these metal ions, which play crucial roles in various biochemical reactions.

Mode of Action

This compound interacts with its targets by serving as a ligand in the formation of metal complexes. Specifically, it acts as an N-heterocyclic carbene (NHC) ligand precursor in complexes of the type [Ir(cod)(NHC)PPh3)]X, where the NHC is derived from this compound . This interaction results in the formation of these complexes, which can then participate in various chemical reactions.

Biochemical Pathways

It is known that the metal complexes formed by this compound can participate in a variety of reactions, including hydrogen isotope exchange reactions . These reactions can have various downstream effects, depending on the specific reaction and the context in which it occurs.

Result of Action

This compound and its analogues have demonstrated cytotoxic activity against HL-60 and MCF-7 cell lines . This suggests that the molecular and cellular effects of this compound’s action may include the induction of cell death in certain types of cancer cells.

Future Directions

The introduction of a fluorine atom, fluoroalkyl or fluoroalkoxy substituents (F, CF3 or OCF3) amplifies cytotoxic properties, whereas the cytotoxicity of some fluorinated lepidilines is promising in the context of drug discovery . All studied compounds revealed a lack of antiviral activity against the investigated viruses in the nontoxic concentrations .

Preparation Methods

Lepidiline A can be synthesized through a straightforward route involving the preparation of 2-unsubstituted imidazole N-oxides, followed by deoxygenation using Raney-nickel and subsequent N-benzylation. This process generates the corresponding imidazol-2-ylidenes, which react smoothly with elemental sulfur to yield imidazole-2-thiones . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

Lepidiline A undergoes various chemical reactions, including:

Comparison with Similar Compounds

Lepidiline A can be compared with other imidazole alkaloids, such as Lepidiline B, C, and D. While this compound and B were first isolated around 20 years ago, their methoxy analogues, Lepidiline C and D, were discovered more recently . This compound is unique due to its moderate cytotoxicity and its potential as a ligand source for metal complexes. Similar compounds include:

Properties

IUPAC Name

1,3-dibenzyl-4,5-dimethylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2.ClH/c1-16-17(2)21(14-19-11-7-4-8-12-19)15-20(16)13-18-9-5-3-6-10-18;/h3-12,15H,13-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATWGHMQWRXUNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596093-98-0
Record name Lepidiline A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEPIDILINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29S9F3SV9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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